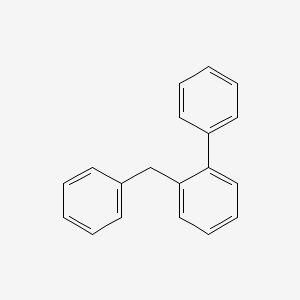
(Phenylmethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenylmethyl)-1,1’-biphenyl is an organic compound that consists of a biphenyl structure with a phenylmethyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylmethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzyl group is introduced to the biphenyl structure .
Industrial Production Methods
Industrial production of (Phenylmethyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
(Phenylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the phenylmethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Methylbiphenyl.
Substitution: Halogenated biphenyls, nitrobiphenyls
Aplicaciones Científicas De Investigación
(Phenylmethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of (Phenylmethyl)-1,1’-biphenyl involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a cationic intermediate that reacts with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used in fragrances and as a solvent.
Diphenylmethane: A simpler analog with two phenyl groups attached to a single methylene group.
Biphenyl: The parent compound without the phenylmethyl substitution
Uniqueness
(Phenylmethyl)-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
29656-65-3 |
|---|---|
Fórmula molecular |
C19H16 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
1-benzyl-2-phenylbenzene |
InChI |
InChI=1S/C19H16/c1-3-9-16(10-4-1)15-18-13-7-8-14-19(18)17-11-5-2-6-12-17/h1-14H,15H2 |
Clave InChI |
ZOYJYNLKJSQUEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


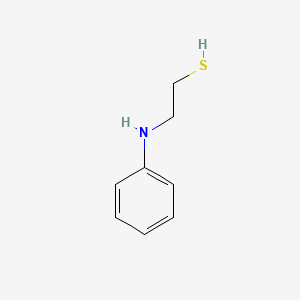
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)

![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
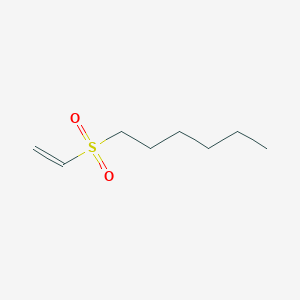

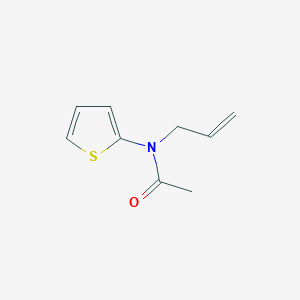

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
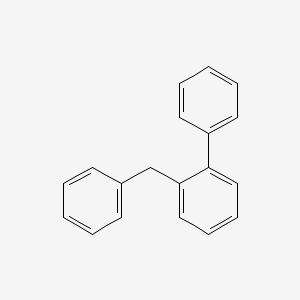



![2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13809253.png)
